molecular formula C13H16BrN3O2S B599070 N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide CAS No. 1199773-25-5

N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

Numéro de catalogue: B599070
Numéro CAS: 1199773-25-5
Poids moléculaire: 358.254
Clé InChI: UBFWGMAYPYTEJE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-T-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide (CAS 1199773-25-5) is a sulfonamide derivative featuring a brominated pyrazole ring and a tert-butyl group. It is synthesized with ≥98% purity and is widely used in academic and industrial research, particularly in pharmaceuticals, materials science, and biotechnology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide typically involves the following steps:

    Formation of 4-bromopyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.

    Coupling with benzenesulfonamide: The 4-bromopyrazole is then coupled with benzenesulfonamide using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Introduction of tert-butyl group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). Typical conditions involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 100°C.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are typically used under inert atmosphere conditions.

Major Products Formed

    Substitution Reactions: Products include substituted pyrazoles with various functional groups.

    Oxidation and Reduction Reactions: Products include sulfonic acids and sulfinamides.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Applications De Recherche Scientifique

N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.

Mécanisme D'action

The mechanism of action of N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The bromopyrazole moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfonamide group can enhance the compound’s binding affinity and specificity for its target. The tert-butyl group can influence the compound’s solubility and stability, affecting its overall bioactivity.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s structural analogs differ primarily in the substituent attached to the sulfonamide nitrogen. Key examples include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Purity
N-T-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide tert-Butyl C₁₃H₁₆BrN₃O₂S ~358.25 1199773-25-5 ≥98%
N-Cyclohexyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide Cyclohexyl C₁₅H₁₈BrN₃O₂S 384.3 1187385-90-5 98%
N,N-Diisopropyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide Diisopropyl C₁₄H₁₈BrN₃O₂S ~376.28 1187386-27-1 98%
N-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide n-Butyl C₁₃H₁₆BrN₃O₂S ~358.25 1199773-41-5 98%

Key Observations :

  • Steric Effects : The tert-butyl and cyclohexyl groups introduce significant bulk, which may reduce solubility in polar solvents but enhance lipid membrane permeability and metabolic stability .
  • Synthetic Accessibility : Less bulky groups (e.g., n-butyl) are easier to incorporate via nucleophilic substitution or coupling reactions, as evidenced by the use of palladium catalysts in related syntheses .

Activité Biologique

N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide (CAS No. 1199773-25-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity: The sulfonamide group can inhibit specific enzymes, potentially affecting pathways related to inflammation and fibrosis.
  • Modulation of Signaling Pathways: Research indicates that compounds with similar structures can interfere with the TGF-beta signaling pathway, which is crucial in fibrotic diseases and cancer progression .
  • Antioxidant Properties: Some studies suggest that related compounds exhibit significant antioxidant activity, which could contribute to their protective effects against oxidative stress .

Antifibrotic Activity

Recent studies have highlighted the antifibrotic potential of compounds similar to this compound. For instance, it has been shown to inhibit TGF-beta-induced extracellular matrix production in various cell types, suggesting a role in managing fibrotic conditions .

Anticancer Properties

The compound's ability to modulate signaling pathways associated with cancer progression has been investigated. Specific derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as a therapeutic agent in oncology .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntifibroticInhibition of TGF-beta signaling
AnticancerCytotoxicity against various cancer cell lines
AntioxidantHigh antioxidant activity

Case Study: Fibrosis Treatment

A study published in a patent document outlined the use of compounds structurally related to this compound for treating fibrosis. The study involved administering these compounds in animal models and assessing their effects on collagen deposition and tissue remodeling . Results indicated significant reductions in fibrosis markers compared to control groups.

Q & A

Basic Research Question: What are the recommended methods for synthesizing N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as sulfonamide coupling and pyrazole bromination. Key steps include:

  • Sulfonylation : Reacting a benzenesulfonyl chloride derivative with t-butylamine under basic conditions (e.g., triethylamine in anhydrous dichloromethane) to form the sulfonamide backbone .
  • Pyrazole Bromination : Introducing the bromine substituent to the pyrazole ring using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to ensure regioselectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve ≥95% purity. Reaction progress is monitored via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) and confirmed by 1H^1H-NMR (e.g., δ 8.2 ppm for pyrazole protons) .

Basic Research Question: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and purity. Key signals include sulfonamide NH (~δ 5.1 ppm, broad) and pyrazole C-Br coupling in 13C^{13}C-NMR (~δ 105 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]+: 359.05) and isotopic pattern for bromine .
  • X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL) to resolve bond lengths (e.g., S=O ~1.43 Å) and confirm tetrahedral geometry at the sulfur atom .

Basic Research Question: What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to inhalation risks .
  • First Aid : For skin contact, wash immediately with water for ≥15 minutes. For eye exposure, rinse with saline solution and seek medical attention .
  • Storage : Store in airtight containers at room temperature, away from light and moisture. Label containers with CAS 1199773-41-5 and hazard symbols .

Advanced Research Question: How can crystallographic data for this compound be effectively refined?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a CCD diffractometer. Collect data up to θ = 25° for high completeness (>99%) .
  • Refinement with SHELXL : Apply full-matrix least-squares refinement with anisotropic displacement parameters for non-H atoms. Validate using R-factors (R1 < 0.05 for I > 2σ(I)) and check for residual electron density peaks (<1 eÅ⁻³) .
  • Validation Tools : Use PLATON to check for missed symmetry and CCDC Mercury for visualizing intermolecular interactions (e.g., π-π stacking between pyrazole rings) .

Advanced Research Question: How should researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations). Discrepancies in pyrazole proton shifts may indicate residual solvent or tautomerism .
  • Dynamic NMR : For tautomeric equilibria (e.g., pyrazole ring flipping), perform variable-temperature 1H^1H-NMR (e.g., 25°C to −60°C) to observe coalescence effects .
  • Supplementary Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .

Advanced Research Question: What structure-activity relationships (SAR) have been explored for sulfonamide analogs of this compound?

Methodological Answer:

  • Bioisosteric Replacement : Substitute bromine with Cl or CF3 to assess impact on receptor binding. Bromine’s electronegativity enhances hydrophobic interactions in enzyme pockets .
  • Sulfonamide Modifications : Replace t-butyl with cyclopropyl or benzyl groups to study steric effects on solubility and target affinity. Bulkier groups reduce solubility but improve membrane permeability .
  • Biological Assays : Test analogs against carbonic anhydrase isoforms (e.g., hCA-II) via stopped-flow kinetics. IC50 values correlate with sulfonamide pKa and substituent electronegativity .

Propriétés

IUPAC Name

4-(4-bromopyrazol-1-yl)-N-tert-butylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O2S/c1-13(2,3)16-20(18,19)12-6-4-11(5-7-12)17-9-10(14)8-15-17/h4-9,16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFWGMAYPYTEJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682099
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N-tert-butylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199773-25-5
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N-tert-butylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.